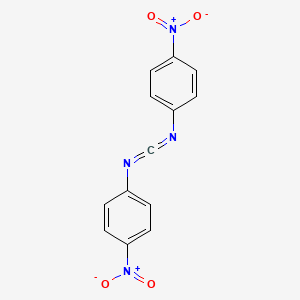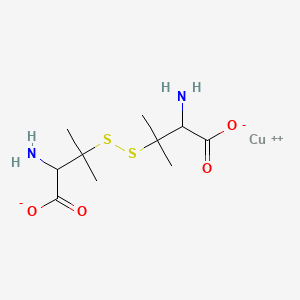
1-Benzyloxy-1-(2-methoxyethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl methoxyethyl acetal is a colorless to pale yellow liquid with a green, sweet, fruity odor. It is insoluble in water and is commonly used in fruit and cherry flavor additives for beverages, confectionery, and baked goods . This compound is also known for its applications in the flavor and fragrance industry due to its pleasant aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl methoxyethyl acetal can be synthesized through the reaction of benzyl alcohol with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of alcohol to form the acetal. The reaction conditions often include the use of a dehydrating agent to remove water and drive the reaction to completion .
Industrial Production Methods: Industrial production of benzyl methoxyethyl acetal involves similar synthetic routes but on a larger scale. The process may include continuous distillation to separate the product from the reaction mixture and ensure high purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl methoxyethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and 2-methoxyethanol.
Reduction: Reduction reactions can convert the acetal back to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde and 2-methoxyethanol.
Reduction: Benzyl alcohol and 2-methoxyethanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl methoxyethyl acetal has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving acetals and hemiacetals.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma and stability.
Wirkmechanismus
The mechanism of action of benzyl methoxyethyl acetal involves the formation of a stable acetal linkage, which protects the carbonyl group from nucleophilic attack. The acetal formation mechanism includes:
Protonation of the carbonyl group: to increase its electrophilicity.
Nucleophilic attack by the alcohol: to form a hemiacetal.
Dehydration: to form the acetal linkage.
Vergleich Mit ähnlichen Verbindungen
- Benzyl ethoxyethyl acetal
- Benzyl propoxyethyl acetal
- Benzyl butoxyethyl acetal
Comparison: Benzyl methoxyethyl acetal is unique due to its specific methoxyethyl group, which imparts distinct physical and chemical properties. Compared to other similar compounds, it has a lower boiling point and different solubility characteristics, making it suitable for specific applications in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
7492-39-9 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-(2-methoxyethoxy)ethoxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-11(14-9-8-13-2)15-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI-Schlüssel |
CNGTXGHYZBQUQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OCCOC)OCC1=CC=CC=C1 |
Dichte |
1.019-1.025 |
Physikalische Beschreibung |
colourless liquid with a mild, sweet, green-fruity odour |
Löslichkeit |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)









